molecular formula C12H15N B1392000 2-(2-Cyclohexenyl)-5-methylpyridine CAS No. 1187163-22-9

2-(2-Cyclohexenyl)-5-methylpyridine

Cat. No. B1392000
CAS RN: 1187163-22-9
M. Wt: 173.25 g/mol
InChI Key: NPAWOQXIVDLAQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Cyclohexenyl)-5-methylpyridine, also known as CHP, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have interesting biochemical and physiological effects that make it a promising tool for studying various biological processes.

Scientific Research Applications

Electroluminescent Properties in Mono-Cyclometalated Platinum(II) Complexes

A study by Ionkin, Marshall, and Wang (2005) in the field of organometallic chemistry explored the synthesis of mono-cyclometalated Pt(II) complexes using 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine. These complexes demonstrated electroluminescent properties, which are significant for applications in light-emitting materials and devices (Ionkin, Marshall, & Wang, 2005).

Crystal Structure Analysis

The crystal structure of 2-amino-5-methylpyridine hydrochloride, a compound structurally related to 2-(2-Cyclohexenyl)-5-methylpyridine, has been analyzed using single-crystal X-ray diffraction techniques by Sherfinski and Marsh (1975). This type of analysis is essential for understanding the molecular structure and interactions in solid-state chemistry (Sherfinski & Marsh, 1975).

Photoinduced Amino-Imino Tautomerism

Research by Akai et al. (2006) investigated the photochemical behavior of 2-amino-5-methylpyridine, revealing photoinduced amino-imino tautomerism. Such studies are crucial for understanding the photoreactivity of pyridine derivatives, which can have implications in photochemistry and molecular electronics (Akai et al., 2006).

Fluorescence in Analytical Chemistry

Nakaya et al. (1996) demonstrated the use of α,β-unsaturated carbonyl compounds and 2-methylpyridines as fluorescent labeling reagents in the quantitative analysis of carnitine. This research highlights the application of pyridine derivatives in fluorescence-based analytical techniques (Nakaya et al., 1996).

Synthesis of Bioactive Compounds

The synthesis of 2-chloro-5-methylpyridine-3-carbaldehyde imines by Gangadasu et al. (2002) is an example of how pyridine derivatives can be used to create bioactive compounds, such as potential herbicides and fungicides (Gangadasu et al., 2002).

properties

IUPAC Name

2-cyclohex-2-en-1-yl-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-10-7-8-12(13-9-10)11-5-3-2-4-6-11/h3,5,7-9,11H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAWOQXIVDLAQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2CCCC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Cyclohexenyl)-5-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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